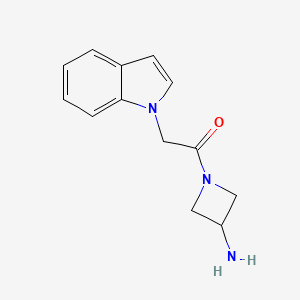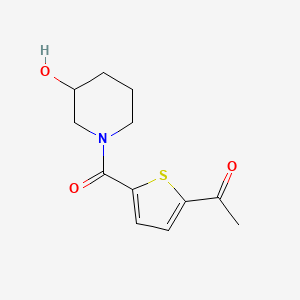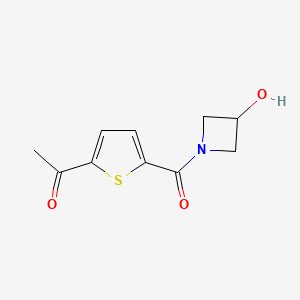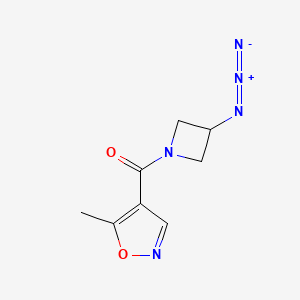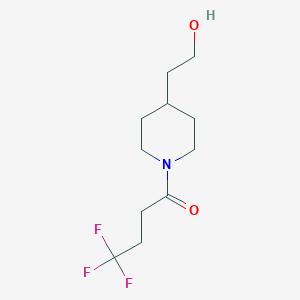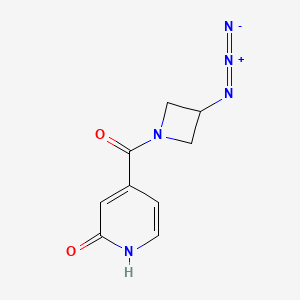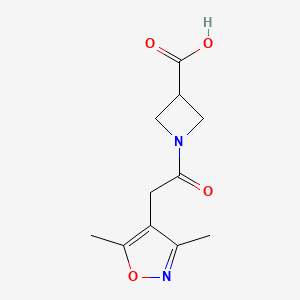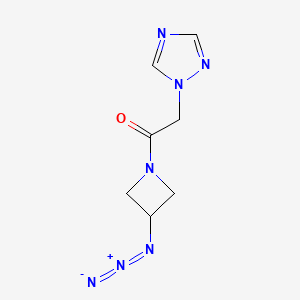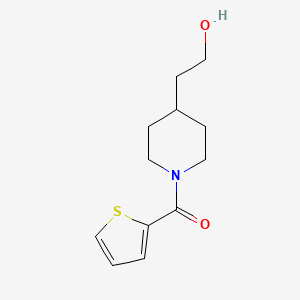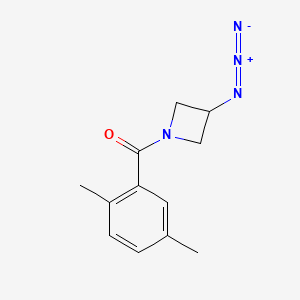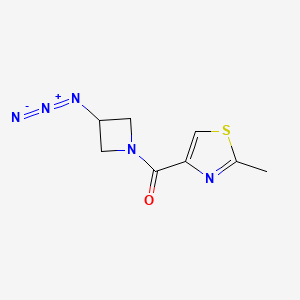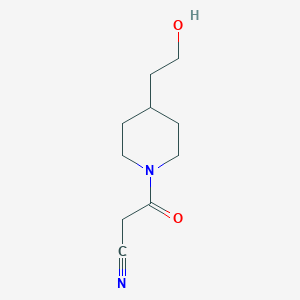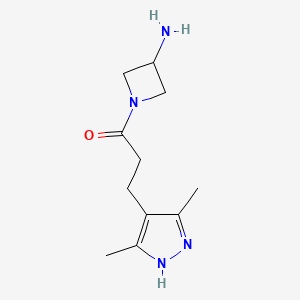
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Vue d'ensemble
Description
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Novel Pyrazole Derivatives : Research led by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, exhibiting significant antimicrobial and higher anticancer activities compared to the reference drug, doxorubicin. This study emphasizes the therapeutic potential of these compounds in treating infections and cancer Hafez, El-Gazzar, & Al-Hussain, 2016.
Isoxazolines and Isoxazoles Synthesis : Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating their potential in creating compounds with varied biological activities Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014.
3,5-Dimethyl-1H-Pyrazole Derivatives : Al-Smaisim (2012) focused on synthesizing a new series of 3,5-dimethyl-1H-pyrazole derivatives with good antibacterial activity, highlighting their application in developing new antimicrobial agents Al-Smaisim, 2012.
Antiviral and Anti-Inflammatory Applications
Pyrazolo[4′,3′5,6]pyrano[2,3‐d]pyrimidine Derivatives
: A study by Shamroukh et al. (2007) synthesized derivatives for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), showcasing the compound's potential in antiviral therapies Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007.
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : El-Sawy et al. (2014) reported on the synthesis of benzofuran derivatives starting from visnagin with significant anti-inflammatory, analgesic, and anticonvulsant activities, indicating a wide range of therapeutic applications El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014.
Corrosion Inhibition
- Bipyrazole Derivatives as Corrosion Inhibitors : Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, finding their potential activity as corrosion inhibitors, which could have applications in protecting metals and alloys Wang, Wang, Wang, Wang, & Liu, 2006.
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-10(8(2)14-13-7)3-4-11(16)15-5-9(12)6-15/h9H,3-6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYYQFZTQIINFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


